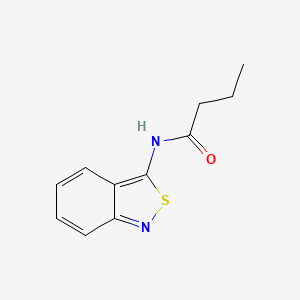

N-(2,1-Benzisothiazol-3-yl)butanamide

Beschreibung

Eigenschaften

CAS-Nummer |

67019-21-0 |

|---|---|

Molekularformel |

C11H12N2OS |

Molekulargewicht |

220.29 g/mol |

IUPAC-Name |

N-(2,1-benzothiazol-3-yl)butanamide |

InChI |

InChI=1S/C11H12N2OS/c1-2-5-10(14)12-11-8-6-3-4-7-9(8)13-15-11/h3-4,6-7H,2,5H2,1H3,(H,12,14) |

InChI-Schlüssel |

JSGJKPXQZWWURE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC1=C2C=CC=CC2=NS1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1-Benzisothiazol-3-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with butanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction is usually carried out in an organic solvent such as dioxane, and a base such as sodium hydroxide is used to promote the cyclization.

Industrial Production Methods: Industrial production of N-(2,1-Benzisothiazol-3-yl)butanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(2,1-Benzisothiazol-3-yl)butanamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung von Aminen oder Thiolen führt.

Substitution: Der Benzisothiazolring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung unter Verwendung von Reagenzien wie Salpetersäure oder Halogenen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel.

Reduktion: Lithiumaluminiumhydrid, Tetrahydrofuran als Lösungsmittel.

Substitution: Salpetersäure, Halogene (Chlor, Brom), Essigsäure als Lösungsmittel.

Hauptprodukte:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine, Thiole.

Substitution: Nitroderivate, halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

N-(2,1-Benzisothiazol-3-yl)butanamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Auswirkungen auf verschiedene biologische Pfade.

Medizin: Erforscht auf sein potenzielles therapeutisches Anwendungsspektrum, einschließlich Antikrebs-, Anti-Entzündungs- und antimikrobiellen Aktivitäten.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-(2,1-Benzisothiazol-3-yl)butanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Pfaden. Die Verbindung kann als Enzyminhibitor wirken, indem sie an die aktive Stelle des Enzyms bindet und so die Substratbindung und die nachfolgende katalytische Aktivität verhindert. Es kann auch mit zellulären Rezeptoren oder Proteinen interagieren und deren Funktion modulieren und verschiedene Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Wirkmechanismus

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors or proteins, modulating their function and affecting various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide group and a hydroxylated tertiary alcohol substituent.

- Key Features : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property critical in synthetic chemistry .

- Contrast with Target Compound : Unlike N-(2,1-Benzisothiazol-3-yl)butanamide, this compound lacks a sulfur-containing heterocycle. Its applications are primarily in catalysis rather than bioactivity.

N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8)

- Structure: A butanamide derivative with a quinoline-ethynyl substituent.

- Key Features : Listed as a tubulin inhibitor in a 2023 European patent, suggesting antiproliferative activity against eukaryotic cells .

- Contrast with Target Compound: The quinoline group in D.1.8 differs from the benzisothiazole ring in the target compound, which may alter binding affinity to tubulin or other biological targets.

Table 1: Comparative Analysis of Amide Derivatives

Key Observations:

Amide Chain Length : The butanamide chain in D.1.8 and the target compound may improve membrane permeability relative to shorter-chain amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.